Cyclopenta-1,3-diene;tungsten(2+)

Catalog No.
S1503272
CAS No.
1271-33-6
M.F
C10H12W 10*
M. Wt
316 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopenta-1,3-diene;tungsten(2+)

CAS Number

1271-33-6

Product Name

Cyclopenta-1,3-diene;tungsten(2+)

IUPAC Name

cyclopenta-1,3-diene;tungsten(2+)

Molecular Formula

C10H12W 10*

Molecular Weight

316 g/mol

InChI

InChI=1S/2C5H5.W/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2

InChI Key

NZONJHZCDRCYFR-UHFFFAOYSA-N

SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[W+2]

Canonical SMILES

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[WH2]

Organometallic Chemistry and Catalysis:

Cyclopenta-1,3-diene;tungsten(2+) (Cp2W²⁺), also known as dicyclopentadienyl tungsten(II), serves as a versatile precursor in organometallic chemistry and catalysis. Its two cyclopentadienyl (Cp) ligands provide steric and electronic stability, making it suitable for various transformations. Research has explored its application in:

  • Olefin metathesis: Cp*2W²⁺ acts as a catalyst for the rearrangement of carbon-carbon double bonds in alkenes (olefins). This process, known as olefin metathesis, is crucial in polymer synthesis and organic chemistry. Studies have demonstrated its effectiveness in ring-closing metathesis and ring-opening metathesis polymerization, enabling the creation of diverse polymer structures.
  • Hydrosilylation: Cp*2W²⁺ can catalyze the addition of a silicon-hydrogen bond (Si-H) across a carbon-carbon double bond, forming a new silicon-carbon bond. This reaction, known as hydrosilylation, is valuable in organic synthesis for introducing silicon-containing functional groups into molecules.

Materials Science:

Cp*2W²⁺ finds applications in materials science due to its ability to form coordination polymers and metal-organic frameworks (MOFs). These materials possess tailored structures with potential applications in:

  • Gas storage and separation: MOFs derived from Cp*2W²⁺ exhibit high porosity and tunable pore sizes, making them attractive for capturing and separating specific gas molecules. This property has potential applications in gas storage, purification, and environmental remediation.
  • Catalysis: MOFs incorporating Cp*2W²⁺ can function as heterogeneous catalysts, offering advantages like reusability and potential for catalyst design. Research explores their potential in various catalytic reactions, including olefin metathesis and hydrogenation.

Medicinal Chemistry:

While research is ongoing, initial studies suggest the potential of Cp*2W²⁺ derivatives in medicinal chemistry. Some studies have investigated their:

  • Antitumor activity: Certain Cp*2W²⁺ complexes have shown promising results in inhibiting the growth of cancer cells in vitro. However, further research is necessary to establish their efficacy and safety in vivo.
  • Radiopharmaceuticals: Cp*2W²⁺ radiolabeled with radioactive isotopes holds promise for diagnostic imaging applications. However, further exploration is needed to optimize their properties for clinical use.

Cyclopenta-1,3-diene;tungsten(2+) is an organometallic compound that consists of a cyclopentadiene ligand coordinated to a tungsten center in a +2 oxidation state. The molecular formula is C10_{10}H12_{12}W, and its molar mass is approximately 316.04 g/mol. Cyclopentadiene is known for its reactivity, particularly in Diels–Alder reactions, and when complexed with tungsten, it forms a versatile compound used in various chemical processes and applications.

Due to the reactive nature of both the cyclopentadiene ligand and the tungsten center. Key reactions include:

  • Diels–Alder Reactions: The cyclopentadiene component can undergo Diels–Alder reactions with dienophiles, forming cyclohexene derivatives .
  • Hydride Transfer Reactions: The tungsten center can facilitate hydride transfer, leading to the formation of new carbon-hydrogen bonds .
  • Oxidation Reactions: This compound can also participate in oxidation reactions, where the tungsten center may be oxidized while the cyclopentadiene remains intact.

The synthesis of cyclopenta-1,3-diene;tungsten(2+) typically involves the following methods:

  • Reaction of Tungsten Dihydride with Cyclopentadiene: This method involves the direct coordination of cyclopentadiene to tungsten dihydride under an inert atmosphere.
  • Metathesis Reactions: Cyclopentadiene can be reacted with other tungsten complexes to form cyclopenta-1,3-diene;tungsten(2+) through metathesis.
  • Thermal Decomposition: In some cases, thermal decomposition of precursor complexes containing tungsten can yield this compound .

Cyclopenta-1,3-diene;tungsten(2+) has several applications:

  • Catalysis: It serves as a catalyst in various organic transformations due to its ability to stabilize transition states.
  • Material Science: Used in the development of new materials and polymers through its reactivity.
  • Organometallic Chemistry: Acts as a key intermediate in synthesizing other organometallic compounds and complexes.

Interaction studies of cyclopenta-1,3-diene;tungsten(2+) often focus on its reactivity with various substrates. These studies reveal insights into:

  • Ligand Exchange Dynamics: Understanding how different ligands interact with the tungsten center can help tailor the compound for specific applications.
  • Reactivity Patterns: Investigating how this compound reacts with different dienophiles provides valuable information for designing new synthetic pathways.

Cyclopenta-1,3-diene;tungsten(2+) shares similarities with several other organometallic compounds. Here are some notable comparisons:

Compound NameFormulaUnique Features
Bis(cyclopentadienyl)tungsten dihydrideC10_{10}H10_{10}WContains two cyclopentadienyl ligands; more stable
FerroceneC10_{10}H10_{10}FeA metallocene with iron; widely studied for stability
Molybdenum hexacarbonylMo(CO)6_6Contains carbon monoxide ligands; used in catalysis
NickeloceneC10_{10}H10_{10}NiAnother metallocene; known for its electronic properties

Cyclopenta-1,3-diene;tungsten(2+) is unique due to its specific coordination environment and reactivity patterns that differ from those of other metallocenes and organometallic complexes. Its ability to facilitate diverse

Dates

Modify: 2023-08-15

Explore Compound Types